molecular formula C16H18O4 B3343322 Alkannan CAS No. 517-90-8

Alkannan

Cat. No. B3343322
CAS RN: 517-90-8
M. Wt: 274.31 g/mol
InChI Key: CZCUIGLMMGPMLC-UHFFFAOYSA-N
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Description

Alkannin is a natural dye that is obtained from the extracts of Alkanna tinctoria which is found in the south of France . It is used as a food coloring and in cosmetics . The chemical structure as a naphthoquinone derivative was first determined by Brockmann in 1936 . The R-enantiomer of alkannin is known as shikonin, and the racemic mixture of the two is known as shikalkin .


Synthesis Analysis

The enzyme 4-hydroxybenzoate geranyltransferase utilizes geranyl diphosphate and 4-hydroxybenzoate to produce 3-geranyl-4-hydroxybenzoate and diphosphate. These compounds are then used to form alkannin .


Molecular Structure Analysis

Alkannin has a naphthoquinone derivative structure . The molecular formula of alkannin is C16H16O5 .


Chemical Reactions Analysis

Alkanes, the most basic of all organic compounds, undergo very few reactions. The two reactions of more importance are combustion and halogenation, i.e., substitution of a single hydrogen on the alkane for a single halogen to form a haloalkane .


Physical And Chemical Properties Analysis

Alkanes are not very reactive and have little biological activity; all alkanes are colorless and odorless non-polar compounds . The boiling points for the “straight chain” isomers and isoalkanes isomers are shown to demonstrate that branching decreases the surfaces area, weakens the IMFs, and lowers the boiling point .

Mechanism of Action

Shikonin, alkannin, and their derivatives hold promising potentials for antitumor effects via multiple-target mechanisms . This review emphasizes the importance of their antitumor activity in apoptosis, necroptosis, and immunogenic cell death .

properties

IUPAC Name

5,8-dihydroxy-2-(4-methylpentyl)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-9(2)4-3-5-10-8-13(19)14-11(17)6-7-12(18)15(14)16(10)20/h6-9,17-18H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCUIGLMMGPMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1=CC(=O)C2=C(C=CC(=C2C1=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199654
Record name Alkannan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alkannan

CAS RN

517-90-8
Record name Alkannan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90199654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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